molecular formula C25H16 B13798346 8-Methyldibenzo[def,p]chrysene

8-Methyldibenzo[def,p]chrysene

Cat. No.: B13798346
M. Wt: 316.4 g/mol
InChI Key: QHGBOTNDPWOTMD-UHFFFAOYSA-N
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Description

8-Methyldibenzo[def,p]chrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C25H16. It is a derivative of dibenzo[def,p]chrysene, characterized by the addition of a methyl group at the 8th position.

Preparation Methods

The synthesis of 8-Methyldibenzo[def,p]chrysene typically involves multi-step organic reactions. One common synthetic route includes the alkylation of dibenzo[def,p]chrysene using a methylating agent under controlled conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield. Specific reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in the successful synthesis of this compound .

Chemical Reactions Analysis

8-Methyldibenzo[def,p]chrysene undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon, resulting in the formation of reduced PAH derivatives.

    Substitution: Electrophilic substitution reactions can occur, where substituents like halogens or nitro groups replace hydrogen atoms on the aromatic rings.

Scientific Research Applications

8-Methyldibenzo[def,p]chrysene has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Methyldibenzo[def,p]chrysene involves its interaction with molecular targets such as the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound can activate signaling pathways that regulate gene expression, leading to various biological effects. These pathways include the induction of enzymes involved in xenobiotic metabolism, such as cytochrome P450 enzymes. The compound’s ability to form DNA adducts also contributes to its potential carcinogenicity .

Comparison with Similar Compounds

8-Methyldibenzo[def,p]chrysene can be compared with other similar PAHs, such as:

Properties

Molecular Formula

C25H16

Molecular Weight

316.4 g/mol

IUPAC Name

13-methylhexacyclo[10.10.2.02,7.08,24.015,23.017,22]tetracosa-1(23),2,4,6,8,10,12(24),13,15,17,19,21-dodecaene

InChI

InChI=1S/C25H16/c1-15-13-17-14-16-7-2-3-8-19(16)25-21-10-5-4-9-20(21)22-12-6-11-18(15)24(22)23(17)25/h2-14H,1H3

InChI Key

QHGBOTNDPWOTMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C4=C2C5=C1C=CC=C5C6=CC=CC=C64

Origin of Product

United States

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